Physicochemical Lipophilicity Differentiates the 3,4-Dimethylphenyl Derivative from Halogenated Analogs
The target compound achieves an XLogP3 of 2, positioning it within an optimal oral drug-likeness window that is distinct from both the more lipophilic 4-bromo-2-methylphenyl analog (XLogP3 = 2.7) and the less lipophilic 4-fluorophenyl analogs [1][2]. This 0.7 log unit difference compared to the bromo analog translates to an approximately 5-fold difference in octanol-water partition coefficient, which alters membrane permeability predictions and can reduce nonspecific protein binding liabilities commonly associated with high-logP halogenated compounds [2].
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2 |
| Comparator Or Baseline | N-(4-bromo-2-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (XLogP3 = 2.7) |
| Quantified Difference | ΔXLogP3 = -0.7 (target is less lipophilic) |
| Conditions | Computed by XLogP3 3.0, PubChem release 2021.05.07 |
Why This Matters
Lower lipophilicity can reduce off-target binding, improve aqueous solubility, and enhance assay compatibility, making the compound a preferred starting point for lead optimization when screening against intracellular targets.
- [1] PubChem Compound Database. CID 3679636, Computed Properties for N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide. View Source
- [2] PubChem Compound Database. CID 4550027, Computed Properties for N-(4-bromo-2-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide. View Source
